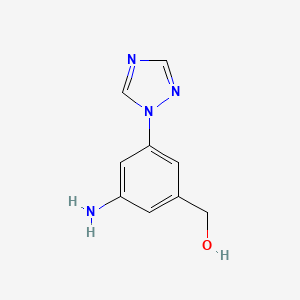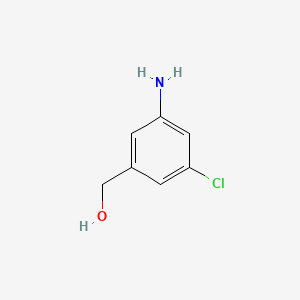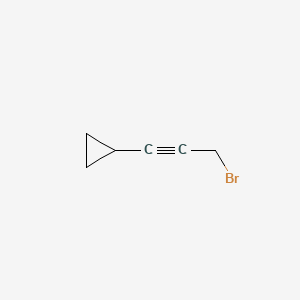
4-Methoxycarbonyl-3-nitrophenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)phenylboronic Acid is used in the synthesis and evaluation of several organic compounds .
Synthesis Analysis
The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation . The synthesis also involves a sequence of hydroboration-deboronation .Chemical Reactions Analysis
4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various chemical reactions including the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid include a melting point of 197-200 °C (lit.) . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplungsreaktionen
Boronsäuren, einschließlich „4-Methoxycarbonyl-3-nitrophenylboronsäure“, werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Es ist ein leistungsstarkes Werkzeug in der organischen Synthese und wird häufig bei der Synthese verschiedener organischer Verbindungen eingesetzt.
Herstellung von Inhibitoren
Boronsäuren wurden zur Herstellung von Inhibitoren für verschiedene biologische Ziele verwendet . Beispielsweise können sie zur Hemmung von Enzymen wie Lactatdehydrogenase verwendet werden, die eine Rolle bei der Proliferation von Krebszellen spielen .
Tandem-artige Pd (II)-katalysierte oxidative Heck-Reaktion und intramolekulare C-H-Amidierungssequenz
Dies ist eine spezielle Art von Reaktion, bei der „4-Methoxycarbonylphenylboronsäure“ möglicherweise als Reagenz verwendet werden könnte . Die Reaktion beinhaltet die Bildung einer Kohlenstoff-Kohlenstoff-Bindung und die Einführung einer Amidgruppe in das Molekül.
Kupfervermittelte ligandenfreie aerobe Fluoroalkylierung von Arylboronsäuren mit Fluoroalkyliodiden
Bei dieser Reaktion können Arylboronsäuren wie „4-Methoxycarbonylphenylboronsäure“ als Reagenzien verwendet werden . Die Reaktion beinhaltet die Einführung einer Fluoroalkylgruppe in das Molekül.
Eintopf-ipso-Nitrierung von Arylboronsäuren
Dies ist eine weitere Reaktion, bei der „4-Methoxycarbonylphenylboronsäure“ möglicherweise als Reagenz verwendet werden könnte . Die Reaktion beinhaltet die Einführung einer Nitrogruppe in das Molekül.
Kupferkatalysierte Nitrierung
“4-Methoxycarbonylphenylboronsäure“ könnte möglicherweise in kupferkatalysierten Nitrierungsreaktionen verwendet werden . Diese Reaktionen beinhalten die Einführung einer Nitrogruppe in das Molekül.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
In suzuki-miyaura coupling reactions, boronic acids play a crucial role in the formation of carbon-carbon bonds , which are fundamental in various biochemical pathways.
Result of Action
As a component in suzuki-miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds , which are integral to the structure of many organic compounds.
Action Environment
The action of 4-Methoxycarbonyl-3-nitrophenylboronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, thereby influencing its efficacy in reactions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxycarbonyl-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNDQDNATQPFEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659397 |
Source


|
| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85107-56-8 |
Source


|
| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


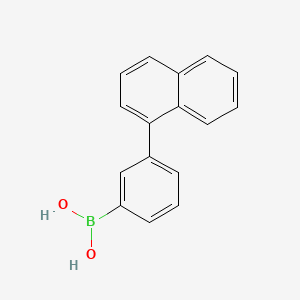
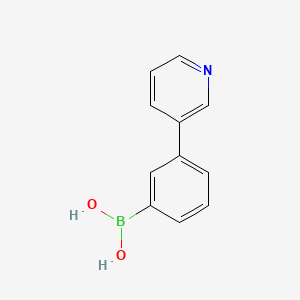
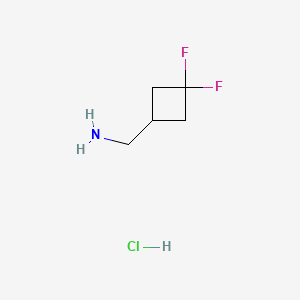
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
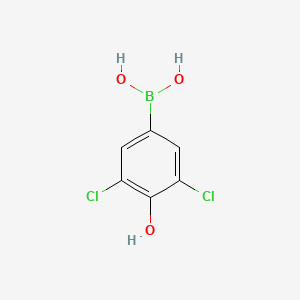
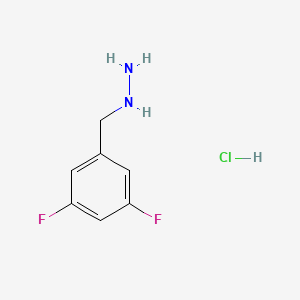

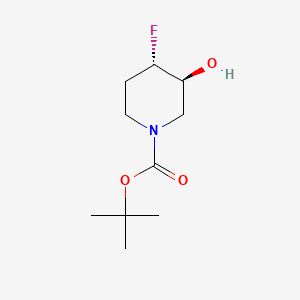
![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)

